molecular formula C19H21BrN2O3S B2735184 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 951573-18-5

4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2735184
CAS RN: 951573-18-5
M. Wt: 437.35
InChI Key: INSZNDWNMJKBRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole . The synthesis involved several steps including formylation, reduction, protection, and olefination .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the crystal structure of tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinolin-3(2H)-yl)ethyl)carbamate was reported in a study .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, tert-Butyl bromoacetate is a liquid with a refractive index of 1.445 and a density of 1.321 g/mL at 25 °C .

Scientific Research Applications

Antitumor Activity

A novel synthesis pathway leading to tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has been explored, showcasing compounds with significant in vitro antitumor activity. Notably, certain derivatives outperformed the reference drug Doxorubicin in efficacy, demonstrating the potential of these compounds in cancer treatment (Alqasoumi et al., 2010).

Photodynamic Therapy for Cancer

Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base revealed their high singlet oxygen quantum yield. These properties make them promising candidates for Type II photosensitizers in photodynamic therapy, offering a novel approach to cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Interactions with Human Carbonic Anhydrases

A study focused on molecular interactions between human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides led to the discovery of compounds with significant inhibition for hCA VII, a target for therapeutic intervention in various diseases. This research underscores the importance of structural modifications for achieving selectivity and potency in drug development (Bruno et al., 2017).

Transfer Hydrogenation Catalysts

The synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings were reported. These complexes exhibit excellent catalytic activity in the transfer hydrogenation of acetophenone derivatives, illustrating their potential in synthetic organic chemistry (Dayan et al., 2013).

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 4-Bromo-1-butanol is reported to cause serious eye irritation, may cause respiratory irritation, is harmful if swallowed, and is highly flammable .

Future Directions

The future directions for the research and development of similar compounds are vast due to their diverse biological activities . They can be used as a starting point for the development of new drugs .

properties

IUPAC Name

4-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-2-3-12-22-18-10-7-16(13-14(18)4-11-19(22)23)21-26(24,25)17-8-5-15(20)6-9-17/h5-10,13,21H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSZNDWNMJKBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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